Silver perchlorate

Overview

Description

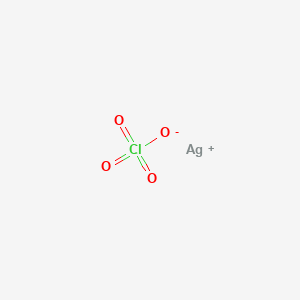

Silver perchlorate is an inorganic compound with the chemical formula AgClO₄. It is a white, hygroscopic solid that forms a monohydrate. This compound is known for its high solubility in water and organic solvents, making it a valuable reagent in various chemical processes. This compound is primarily used as a source of silver ions and as a catalyst in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Silver perchlorate can be synthesized through several methods:

Reaction with Perchloric Acid and Silver Nitrate: Heating a mixture of perchloric acid and silver nitrate produces this compound.

Reaction with Barium Perchlorate and Silver Sulfate: this compound can also be prepared by reacting barium perchlorate with silver sulfate.

Reaction with Perchloric Acid and Silver Oxide: Another method involves the reaction of perchloric acid with silver oxide

Industrial Production Methods: In industrial settings, the preparation of this compound typically involves the reaction of silver nitrate with perchloric acid due to the simplicity and efficiency of this method. The reaction is carried out under controlled conditions to ensure the purity and stability of the product.

Chemical Reactions Analysis

Types of Reactions: Silver perchlorate undergoes various chemical reactions, including:

Oxidation: As a strong oxidizing agent, this compound can oxidize a wide range of organic and inorganic compounds.

Substitution: It is effective in replacing halide ligands with perchlorate ions, which are weakly or non-coordinating anions

Common Reagents and Conditions:

Oxidation Reactions: this compound is used in oxidation reactions involving organic substrates, often under mild conditions.

Substitution Reactions: It is employed in substitution reactions where halide ligands are replaced with perchlorate ions, typically in the presence of solvents like benzene or toluene

Major Products:

Oxidation Products: The major products of oxidation reactions involving this compound are typically oxidized organic compounds.

Substitution Products: The substitution reactions yield perchlorate salts of the respective substrates

Scientific Research Applications

Organic Chemistry

Catalytic Promoter in Glycosylation Reactions

Silver perchlorate has been identified as an effective promoter for glycosylation reactions. A study demonstrated that it significantly improves the activation of glycosyl thioimidates, achieving enhanced 1,2-cis selectivity compared to other silver salts like silver triflate. This property makes it valuable for synthesizing complex carbohydrates .

Table 1: Comparison of Silver Salts in Glycosylation

| Silver Salt | Selectivity | Reference |

|---|---|---|

| This compound | High | |

| Silver Triflate | Moderate | |

| Lithium Perchlorate | Variable |

Replacement of Halide Ligands

This compound is also utilized for replacing halide ligands in various organic reactions due to its ability to form stable complexes with weakly coordinating anions. This property is particularly useful in synthesizing organometallic compounds .

Photochemistry

Initiator in Free Radical Polymerization

In photochemistry, this compound plays a role as a photoinitiator for free radical polymerization processes. It can generate radicals upon exposure to UV light, facilitating the polymerization of various substrates. This application is crucial in developing new materials and coatings .

Table 2: Photochemical Reactions Involving this compound

| Reaction Type | Role of this compound | Outcome |

|---|---|---|

| Free Radical Polymerization | Photoinitiator | Formation of polymers |

| Substitution Reactions | Catalyst | Synthesis of N-methylpicolinium derivatives |

Electrochemistry

Stability Studies in Aqueous Solutions

Research has shown that this compound maintains stability in aqueous solutions, particularly when used in anodic dissolution processes. This stability is essential for precise electrochemical measurements and applications such as determining the Faraday constant .

Table 3: Stability of this compound in Electrochemical Applications

| Solution Composition | Stability Observed | Reference |

|---|---|---|

| 20% Aqueous Perchloric Acid | High | |

| 20% Aqueous Perchloric Acid + 0.5% AgClO₄ | Moderate |

Case Studies

Case Study 1: Glycosylation with this compound

In a systematic study on glycosylation, researchers found that using this compound led to a significant increase in reaction efficiency and selectivity for desired products. The study highlighted the compound's ability to facilitate the formation of glycosidic bonds under mild conditions, making it a preferred choice for carbohydrate synthesis .

Case Study 2: Photoinitiated Polymerization

A detailed investigation into the use of this compound as a photoinitiator revealed its effectiveness in initiating polymerization reactions under UV light. The generated radicals were shown to enhance the rate of polymer formation significantly, demonstrating its potential for industrial applications in coatings and adhesives .

Mechanism of Action

The mechanism by which silver perchlorate exerts its effects is primarily through its strong oxidizing properties. The silver ions (Ag⁺) and perchlorate ions (ClO₄⁻) play crucial roles in facilitating electron transfer reactions. In organic synthesis, this compound acts as an oxidizing agent, accepting electrons from substrates and promoting the formation of oxidized products .

Comparison with Similar Compounds

- Silver Nitrate (AgNO₃)

- Silver Tetrafluoroborate (AgBF₄)

- Silver Trifluoromethanesulfonate (AgOTf)

- Silver Hexafluorophosphate (AgPF₆)

Silver perchlorate’s unique properties and wide range of applications make it an important compound in both research and industrial settings. Its ability to act as a strong oxidizing agent and its high solubility in various solvents contribute to its versatility and effectiveness in chemical reactions.

Biological Activity

Silver perchlorate, a silver salt of perchloric acid, is known for its various biological activities, particularly its antimicrobial properties. This compound has garnered attention in scientific research due to its potential applications in medicine and biochemistry. Below, we explore the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.

1. Antimicrobial Properties

Silver compounds, including this compound, are recognized for their antimicrobial effects against a wide range of pathogens. The primary mechanism involves the release of silver ions (), which interact with microbial cell structures and inhibit their growth.

- Cell Membrane Disruption : Silver ions can bind to thiol groups in proteins, leading to structural changes in the bacterial cell membrane and ultimately causing cell lysis .

- DNA Interaction : Silver can also bind to DNA, preventing replication and transcription processes .

- Reactive Oxygen Species (ROS) Generation : Silver nanoparticles (AgNPs) can induce oxidative stress by generating ROS, which further contributes to bacterial cell death .

2. Case Studies and Research Findings

Several studies have demonstrated the efficacy of this compound in inhibiting microbial growth:

3. Toxicological Considerations

While this compound exhibits notable biological activity, it is essential to consider its toxicological profile. Acute exposure can lead to significant health risks:

- Respiratory Effects : Inhalation can cause dizziness, nausea, and respiratory failure at high concentrations (2000 ppm or higher) .

- Skin and Eye Irritation : Prolonged contact may result in dermatitis or moderate irritation .

- Long-term Effects : Chronic exposure has been linked to liver and kidney damage, indicating a need for careful handling in laboratory settings .

4. Conclusion

This compound demonstrates significant biological activity primarily through its antimicrobial properties. The mechanisms involve disruption of microbial membranes, interaction with DNA, and generation of reactive oxygen species. However, the associated toxicological risks necessitate careful management when utilized in research or potential therapeutic applications.

Further studies are needed to fully elucidate the extent of its biological effects and optimize its use in clinical settings while mitigating potential hazards. The diverse applications of this compound highlight its importance as a compound worthy of continued investigation.

Q & A

Basic Research Questions

Q. How is silver perchlorate synthesized and handled safely in laboratory settings?

this compound is typically synthesized by reacting silver oxide (Ag₂O) or silver nitrate (AgNO₃) with perchloric acid (HClO₄). The anhydrous form is obtained by drying the monohydrate at temperatures ≥43°C. Due to its explosive nature, handling requires strict precautions: avoid mechanical friction, exposure to light, and contact with organic materials. Storage should be in airtight, light-resistant containers in a cool, dry environment. Hydrated forms should be kept separate from desiccants to prevent unintended dehydration .

Q. What are the solubility properties of this compound in different solvents?

this compound exhibits unusual solubility, dissolving readily in water (82.07% w/w at 0°C) and organic solvents such as benzene (5.28 g/100 g), toluene (101 g/100 g), and pyridine (26.4 g/100 g). This solubility arises from its ability to form labile complexes with solvents, particularly those with low dielectric constants. Researchers must account for solvent polarity and association effects when designing reactions, as these factors influence ionic dissociation and reactivity .

Q. What spectroscopic methods are used to characterize this compound and its complexes?

Raman spectroscopy is critical for analyzing perchlorate ion (ClO₄⁻) vibrational modes (e.g., symmetric stretching at ~930 cm⁻¹). X-ray diffraction (XRD) identifies crystalline structures, particularly in coordination complexes like [Ag(pyridine)₂]ClO₄. Refractive index measurements (e.g., using a refractometer) can estimate solution concentrations, though density calibrations are required for accuracy .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported stability constants of this compound complexes?

Discrepancies often arise from solvent effects and measurement techniques. Standardize conditions by using inert solvents (e.g., acetonitrile) and potentiometric titration to determine stability constants. Cross-validate with UV-Vis or NMR spectroscopy to assess ligand displacement equilibria. Recent studies suggest solvent permittivity and ion-pairing effects significantly influence stability, necessitating explicit reporting of solvent dielectric constants .

Q. What advanced analytical techniques detect trace this compound in environmental matrices?

High-performance liquid chromatography coupled with electrospray ionization mass spectrometry (HPLC/ESI-MS) achieves detection limits of 0.05 µg/L, but requires sample filtration (0.2 µm) to remove particulates. Surface-enhanced Raman scattering (SERS) using silver nanoparticles functionalized with cationic modifiers improves selectivity by mitigating interference from sulfate and nitrate. For speciation analysis, inductively coupled plasma optical emission spectrometry (ICP-OES) quantifies free Ag⁺ ions, distinguishing them from colloidal or complexed forms .

Q. What experimental designs mitigate risks when studying this compound’s explosive decomposition?

Use microgram-scale quantities in controlled environments (e.g., argon gloveboxes) for thermal studies. Differential scanning calorimetry (DSC) identifies exothermic peaks (onset ~150°C), while time-resolved Raman spectroscopy monitors decomposition products like ClO₂ and O₂. Computational modeling (DFT) predicts reaction pathways, guiding safe parameter ranges for experimental validation .

Q. How do environmental factors influence perchlorate remediation strategies involving silver ions?

this compound’s high solubility complicates traditional anion-exchange resins. Instead, electrochemical reduction using boron-doped diamond electrodes selectively converts ClO₄⁻ to Cl⁻ at pH > 10. Biological remediation with perchlorate-reducing bacteria (e.g., Dechloromonas) is pH-sensitive (optimal pH 7–8) and inhibited by Ag⁺ toxicity, necessitating ion-selective membranes to isolate silver .

Q. Contradiction Analysis & Validation

Q. How should conflicting data on perchlorate toxicity in aquatic systems be addressed?

Discrepancies in toxicity thresholds (e.g., LC₅₀ values) often stem from species-specific iodine uptake inhibition. Use standardized test organisms (e.g., Daphnia magna) under controlled iodine levels. Pair in vivo assays with in vitro thyroid peroxidase inhibition studies to isolate mechanistic effects. Meta-analyses of EPA and NAS datasets highlight the need for context-specific risk thresholds .

Q. What validation steps ensure accuracy in quantifying this compound via ICP-OES?

Calibrate with matrix-matched standards to account for ionization suppression from high chloride or sulfate. Perform spike-and-recovery tests (target: 90–110%) in representative samples (e.g., soil leachates). Validate against isotope dilution mass spectrometry (IDMS) for trace-level precision (±5% RSD) .

Properties

IUPAC Name |

silver;perchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ag.ClHO4/c;2-1(3,4)5/h;(H,2,3,4,5)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDHABVNRCBNRNZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]Cl(=O)(=O)=O.[Ag+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AgClO4 | |

| Record name | silver perchlorate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Silver_perchlorate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40884427 | |

| Record name | Silver perchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40884427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless deliquescent solid; [Hawley] Colorless crystalline solid; [MSDSonline] | |

| Record name | Silver perchlorate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9273 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7783-93-9 | |

| Record name | Silver perchlorate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007783939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perchloric acid, silver(1+) salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silver perchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40884427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Silver perchlorate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.123 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SILVER PERCHLORATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SV4X1U113O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.